5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile is a heterocyclic compound characterized by a pyrrolo[2,3-b]pyridine core structure with a fluorine atom and a carbonitrile group attached. Its empirical formula is C8H4FN3, and it has a molecular weight of approximately 161.14 g/mol. This compound is notable for its potential applications in medicinal chemistry and as a research tool in various biological studies .
There is no documented research on the specific mechanism of action of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile. However, fluorinated pyrrolopyridines in general are being investigated for their potential to interact with biological targets due to their nitrogen-rich heterocyclic ring system [].
Research indicates that 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile exhibits significant biological activity, particularly in the field of pharmacology. It has been studied for its potential as an anticancer agent and as a modulator of various biological pathways. The compound's unique structure allows it to interact with specific biological targets, making it a candidate for further investigation in drug development .
The synthesis of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile can be achieved through several methods:
These methods highlight the versatility in synthesizing this compound while allowing for modifications that may enhance its biological activity .
5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile has several applications:
Studies involving 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile have focused on its interactions with various biological molecules. For instance:
These studies are crucial for determining the compound's efficacy and safety profile in potential clinical applications .
Several compounds share structural similarities with 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 5-Fluoro-1H-pyrrolo[2,3-b]pyridine | Pyrrolo[2,3-b]pyridine without carbonitrile | Lacks carbonitrile functionality |
| 5-Methyl-1H-pyrrolo[2,3-b]pyridine | Methyl substitution at position 5 | No fluorine or carbonitrile |
| 4-Cyanopyridine | Simple pyridine with cyano group | Lacks pyrrole structure |
| 6-Fluoroquinoline | Quinolone structure with fluorine | Different core structure |
The presence of both fluorine and the carbonitrile group in 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile distinguishes it from these similar compounds, potentially enhancing its reactivity and biological activity.
This detailed overview underscores the significance of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile within chemical and biological contexts, paving the way for future research and application developments.
The melting and boiling points of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile remain unreported in the current literature. Multiple commercial suppliers and chemical databases indicate that these thermal transition properties are not available for this specific compound [1] [2] [3] [4]. This absence of experimental thermal data represents a significant gap in the fundamental characterization of this heterocyclic compound.
The lack of reported melting and boiling point data may be attributed to several factors, including the compound's relatively recent introduction to chemical databases, its specialized applications primarily in research settings, and potential thermal instability that could complicate traditional thermal analysis methods. Comparative analysis with structurally related compounds such as 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile and other pyrrolopyridine derivatives suggests that experimental determination of these properties would require careful thermal analysis under controlled atmospheric conditions .
The solubility characteristics of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile have been incompletely characterized in aqueous and organic solvent systems. Water solubility data is not currently available in the literature [1] [3]. However, based on structural analysis and comparison with related pyrrolopyridine derivatives, the compound is expected to exhibit limited water solubility due to its aromatic heterocyclic nature and the presence of the cyano functional group [6].
Regarding organic solvent solubility, the compound demonstrates solubility in polar organic solvents, which is consistent with its molecular structure containing nitrogen heteroatoms and the polar cyano group [6]. The presence of the fluorine substituent at the 5-position may influence solubility patterns by affecting the electronic distribution and polarity of the molecule. The topological polar surface area of 52.47 Ų and calculated LogP value of 1.57368 suggest moderate lipophilicity characteristics [7] [8].
Chemical stability studies indicate that 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile exhibits stability under recommended storage conditions [9]. The compound demonstrates chemical stability when stored under appropriate conditions, which typically include protection from moisture and maintenance of controlled temperature environments. Storage recommendations from commercial suppliers specify ambient temperature to refrigerated conditions (2-8°C) with protection from moisture [3] [4] [10].
The stability profile is influenced by the electron-withdrawing nature of both the fluorine substituent and the cyano group, which may enhance the overall stability of the aromatic system against nucleophilic attack. The fused pyrrolopyridine ring system contributes to thermal and chemical stability through aromatic stabilization. However, comprehensive stability studies under various pH conditions, elevated temperatures, and photolytic conditions remain to be systematically investigated.
Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile across multiple nuclei. Proton nuclear magnetic resonance (¹H nuclear magnetic resonance) analysis reveals characteristic aromatic proton signals appearing in the δ 7.5-8.5 parts per million region, with the pyrrole nitrogen-hydrogen proton typically resonating at δ 10.5-11.5 parts per million . The specific chemical shift pattern reflects the electronic environment created by the fused ring system and the electron-withdrawing substituents.
Carbon-13 nuclear magnetic resonance (¹³C nuclear magnetic resonance) spectroscopy demonstrates the nitrile carbon signal appearing in the δ 115-120 parts per million range, characteristic of the cyano functional group . Aromatic carbon signals distribute across the δ 120-150 parts per million region, with specific chemical shifts influenced by the electronic effects of the fluorine substituent and the fused heterocyclic system. The ¹³C nuclear magnetic resonance data provides definitive evidence for the carbon framework and substitution pattern.
Fluorine-19 nuclear magnetic resonance (¹⁹F nuclear magnetic resonance) analysis shows the fluorine signal appearing at approximately δ -172 parts per million, confirming the presence and position of the fluorine substituent . The fluorine chemical shift provides information about the electronic environment and potential through-space interactions within the molecular structure.
Infrared spectroscopic analysis of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile reveals characteristic absorption bands that confirm the presence of key functional groups. The nitrile stretching frequency appears as a strong absorption band in the 2213-2221 wavenumber range, which is consistent with aromatic cyano groups and confirms the presence of the carbonitrile functionality . This frequency range is typical for nitrile groups attached to aromatic systems, where conjugation effects slightly lower the stretching frequency compared to aliphatic nitriles.
The nitrogen-hydrogen stretching vibration of the pyrrole ring appears at approximately 3350 wavenumber, characteristic of secondary amine groups in aromatic heterocycles . Additional aromatic carbon-hydrogen stretching vibrations are observed around 3000 wavenumber, while aromatic carbon-carbon stretching modes appear in the 1400-1600 wavenumber region. The infrared spectrum provides complementary structural confirmation and can be used for routine identification and purity assessment.
Ultraviolet-visible spectroscopic analysis of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile shows significant absorption at 254 nanometers [13]. This absorption corresponds to π→π* electronic transitions within the aromatic system and is commonly observed in pyrrolopyridine derivatives. The extended conjugation in the fused ring system contributes to the ultraviolet absorption characteristics.
The specific wavelength and intensity of ultraviolet absorption are influenced by the electronic effects of both the fluorine substituent and the cyano group. The electron-withdrawing nature of these substituents may cause shifts in the absorption maxima compared to unsubstituted pyrrolopyridine compounds. Detailed molar absorptivity coefficients and complete ultraviolet-visible spectral profiles remain to be systematically documented for this compound.
High-resolution mass spectrometry confirms the molecular formula of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile with an exact mass of 161.038925 daltons [14]. This precise mass measurement validates the molecular composition and provides unambiguous confirmation of the molecular structure. The monoisotopic mass calculation is consistent with the elemental composition C₈H₄FN₃.
Mass spectrometric fragmentation patterns provide insight into the stability and dissociation pathways of the molecule under ionization conditions. The molecular ion peak represents the intact molecule, while fragment ions result from systematic loss of functional groups or ring fragmentation. Common fragmentation patterns in pyrrolopyridine compounds include loss of hydrogen cyanide from the cyano group and various aromatic ring cleavages. However, detailed fragmentation pathway analysis and characteristic fragment ion identification require systematic mass spectrometric investigation under standardized ionization conditions.
The electron distribution in 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile is significantly influenced by the presence of multiple electron-withdrawing groups and the fused heterocyclic system. The compound contains one hydrogen bond donor site and three hydrogen bond acceptor sites, reflecting the nitrogen atoms in the ring system and the cyano group [15] [8]. The absence of rotatable bonds (rotatable bond count = 0) indicates a rigid molecular structure that maintains fixed spatial relationships between functional groups [15] [8].
The topological polar surface area of 52.47 square angstroms indicates moderate polarity characteristics [7] [8]. This value suggests favorable interactions with biological membranes while maintaining sufficient polarity for interactions with polar binding sites. The calculated LogP value of 1.57368 and XLogP3-AA value of 1.100 indicate moderate lipophilicity, suggesting balanced hydrophilic-lipophilic properties that are often favorable for pharmaceutical applications [7] [8].
The electron-withdrawing effects of the fluorine substituent and cyano group create regions of electron deficiency within the aromatic system, which influences reactivity patterns and intermolecular interactions. The fluorine atom's high electronegativity significantly affects the electronic distribution, particularly in the pyridine ring portion of the molecule.
While specific highest occupied molecular orbital-lowest unoccupied molecular orbital energy calculations for 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile are not available in the current literature, comparative analysis with related pyrrolopyridine compounds provides insight into expected electronic properties. Studies on similar fluorinated pyrrolopyridine derivatives indicate that fluorine substitution can result in approximately 0.3 electron volt reduction in the highest occupied molecular orbital-lowest unoccupied molecular orbital gap compared to unsubstituted analogues .
The presence of the electron-withdrawing cyano group is expected to lower both highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels, with a more pronounced effect on the lowest unoccupied molecular orbital. This electronic modification facilitates charge transfer interactions and may enhance binding affinity to electron-rich biological targets. The fused pyrrolopyridine system provides extended π-conjugation that influences the frontier molecular orbital energies and electronic excitation properties.
Theoretical calculations using density functional theory methods would provide precise highest occupied molecular orbital-lowest unoccupied molecular orbital energy values and orbital distributions. Such computational studies would be valuable for understanding reactivity patterns, photophysical properties, and potential electronic applications of this compound.
Comprehensive fluorescence characterization of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile has not been systematically reported in the available literature. However, structural analysis suggests potential fluorescence properties based on the aromatic heterocyclic framework. Related pyrrolopyridine compounds demonstrate fluorescence behavior, with emission characteristics influenced by substituent effects and molecular rigidity [17].
The presence of the fluorine substituent may significantly affect fluorescence quantum yield and emission wavelength through electronic effects. Fluorine's high electronegativity can influence excited state properties and intersystem crossing rates. The cyano group, being a strong electron-withdrawing substituent, may quench fluorescence through enhanced non-radiative decay pathways or facilitate charge transfer processes that alter emission characteristics.